![molecular formula C56H62 B12554166 4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl CAS No. 147694-81-3](/img/structure/B12554166.png)
4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two ethenyl groups, each substituted with two 4-tert-butylphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the preparation of 2,2-bis(4-tert-butylphenyl)ethenyl groups through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Coupling with Biphenyl: The ethenyl intermediates are then coupled with a biphenyl core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Conversion to ethyl-substituted biphenyl derivatives.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying steric effects in organic reactions.
Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl groups provide significant steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The ethenyl groups contribute to the compound’s electronic properties, influencing its behavior in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the ethenyl groups, resulting in different steric and electronic properties.
4,4’-Bis(2,6-di-tert-butylphenol): Contains hydroxyl groups instead of ethenyl groups, leading to different reactivity and applications.
Bis(4-tert-butylphenyl)amine:
Uniqueness
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is unique due to its combination of steric hindrance and electronic properties, making it a valuable compound for studying complex organic reactions and developing advanced materials.
Eigenschaften
CAS-Nummer |
147694-81-3 |
|---|---|
Molekularformel |
C56H62 |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
1-[2,2-bis(4-tert-butylphenyl)ethenyl]-4-[4-[2,2-bis(4-tert-butylphenyl)ethenyl]phenyl]benzene |
InChI |
InChI=1S/C56H62/c1-53(2,3)47-29-21-43(22-30-47)51(44-23-31-48(32-24-44)54(4,5)6)37-39-13-17-41(18-14-39)42-19-15-40(16-20-42)38-52(45-25-33-49(34-26-45)55(7,8)9)46-27-35-50(36-28-46)56(10,11)12/h13-38H,1-12H3 |
InChI-Schlüssel |
KBTBSJOSVYDBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
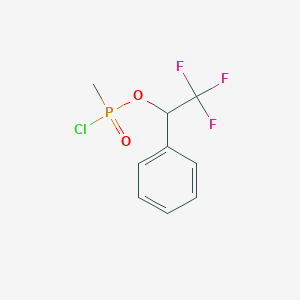
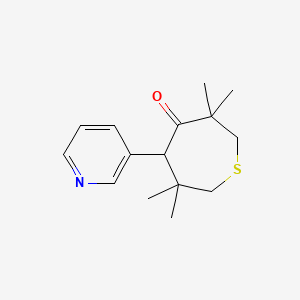
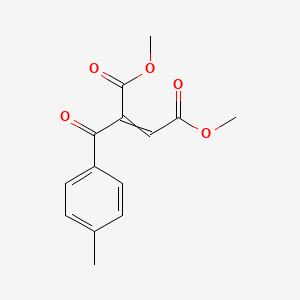
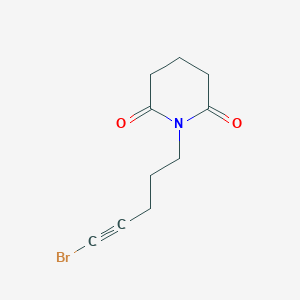
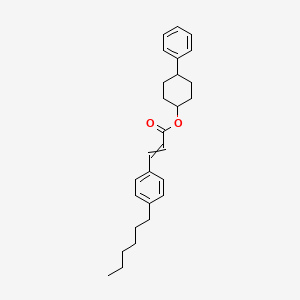
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
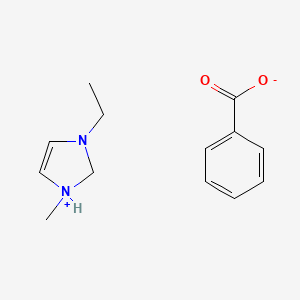
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
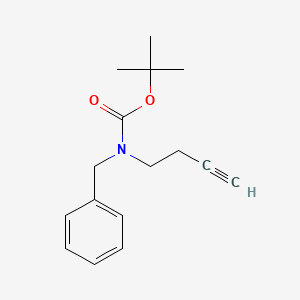
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
